molecular formula C23H32N2O4S B2583786 4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954002-79-0

4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No. B2583786
CAS RN: 954002-79-0
M. Wt: 432.58
InChI Key: PRSSDVMDZCQNMZ-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common component in many pharmaceutical drugs . The compound also contains an ethoxy group and a phenylmorpholino group, which could potentially influence its physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would be beneficial to have a 3D structure for a comprehensive analysis .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzenesulfonamide moiety might undergo reactions typical of aromatic compounds and sulfonamides. The ethoxy group could potentially participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Cerebral Vasospasm Prevention

A study investigated the effectiveness of endothelin receptor antagonists, including compounds related to benzenesulfonamides, in preventing cerebral vasospasm caused by subarachnoid hemorrhage (SAH). The oral administration of these antagonists significantly reduced the constriction of the basilar artery in a rabbit model, suggesting a potential application in treating human SAH-induced vasospasm (Zuccarello et al., 1996).

Molecular Structure and Assembly

Research on the conformation and crystal structure of arylsulfonamide para-alkoxychalcone hybrids revealed how minor structural changes, such as the addition of a methylene group, can significantly impact molecular conformation, crystal symmetry, and packing. This study highlights the importance of molecular structure in the development of pharmaceuticals and materials science (de Castro et al., 2013).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized and characterized for its photophysical and photochemical properties. The high singlet oxygen quantum yield and good fluorescence properties of this compound indicate its potential as a Type II photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antimicrobial Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. These studies contribute to the ongoing search for new antimicrobial agents in response to growing antibiotic resistance (Sarvaiya et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzenesulfonamides often act as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

properties

IUPAC Name

4-ethoxy-3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4S/c1-3-28-22-12-11-21(17-19(22)2)30(26,27)24-13-7-8-14-25-15-16-29-23(18-25)20-9-5-4-6-10-20/h4-6,9-12,17,23-24H,3,7-8,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSSDVMDZCQNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

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